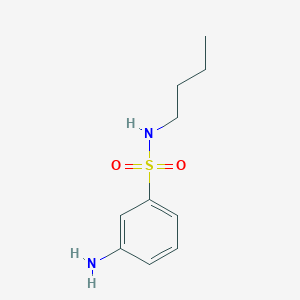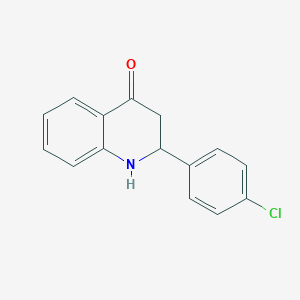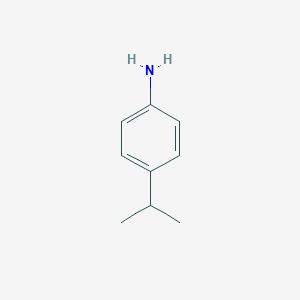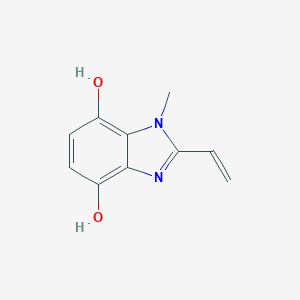
1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol, also known as norbadione A, is a natural pigment found in certain fungi and bacteria. This compound has attracted significant attention due to its potential applications in various fields, including food science, medicine, and materials science.
科学研究应用
Norbadione A has various scientific research applications. It has been investigated for its potential as an antioxidant, antimicrobial, anticancer, and anti-inflammatory agent. Studies have shown that 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A has strong antioxidant activity and can scavenge free radicals, which can cause oxidative stress and damage to cells. Norbadione A has also been shown to have antimicrobial activity against various bacteria and fungi, including antibiotic-resistant strains. In addition, 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Norbadione A has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
作用机制
The mechanism of action of 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in oxidative stress and inflammation. Norbadione A has also been shown to interact with DNA, which may contribute to its anticancer activity.
生化和生理效应
Norbadione A has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Norbadione A has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases. In addition, 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A has been shown to have antioxidant activity, which can protect cells from oxidative stress and damage.
实验室实验的优点和局限性
Norbadione A has several advantages and limitations for lab experiments. One advantage is that it is a natural compound, which may make it safer and more acceptable for use in various applications. Norbadione A also has various potential applications, which may make it a useful tool for researchers. However, 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A is a complex compound, which may make it difficult to synthesize or isolate in large quantities. In addition, the mechanism of action of 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for research on 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A. One direction is to investigate its potential as an anticancer agent in vivo, as most studies have been conducted in vitro. Another direction is to investigate its potential as an anti-inflammatory agent in vivo, as well as its potential applications in the treatment of other inflammatory diseases. In addition, further research is needed to fully understand the mechanism of action of 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A, which may lead to the development of new drugs and therapies.
合成方法
Norbadione A can be synthesized using various methods, including fermentation, chemical synthesis, and biosynthesis. Fermentation is the most common method used for producing 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A. This method involves the cultivation of fungi or bacteria that naturally produce 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A in a suitable medium. Chemical synthesis involves the use of chemical reactions to produce 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A from simple starting materials. Biosynthesis involves the use of enzymes to produce 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A from precursor molecules.
属性
CAS 编号 |
151920-57-9 |
|---|---|
产品名称 |
1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol |
分子式 |
C10H10N2O2 |
分子量 |
190.2 g/mol |
IUPAC 名称 |
2-ethenyl-1-methylbenzimidazole-4,7-diol |
InChI |
InChI=1S/C10H10N2O2/c1-3-8-11-9-6(13)4-5-7(14)10(9)12(8)2/h3-5,13-14H,1H2,2H3 |
InChI 键 |
ICDBMRIILLFXLX-UHFFFAOYSA-N |
SMILES |
CN1C(=NC2=C(C=CC(=C21)O)O)C=C |
规范 SMILES |
CN1C(=NC2=C(C=CC(=C21)O)O)C=C |
同义词 |
1H-Benzimidazole-4,7-diol,2-ethenyl-1-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




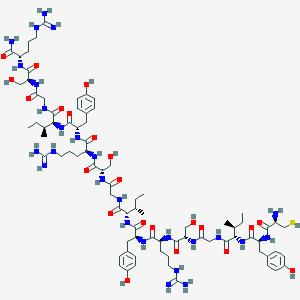
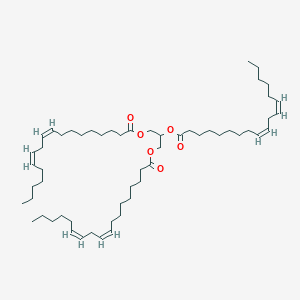


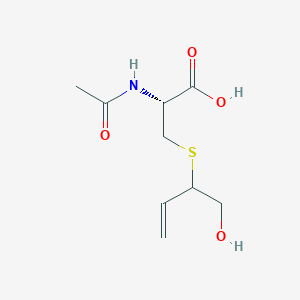
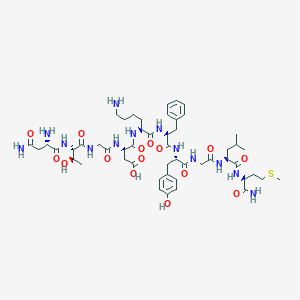
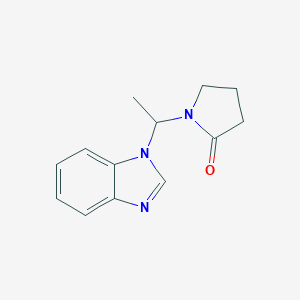

![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)
